

# Early clinical trial results for TP-3654

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |  |  |           |
|----------------------|---------|--|--|-----------|
| Compound Name:       | TP-3654 |  |  |           |
| Cat. No.:            | B611452 |  |  | Get Quote |

An In-depth Technical Guide to the Early Clinical Trial Results of TP-3654

## Introduction

**TP-3654**, also known as nuvisertib, is an orally available, investigational, second-generation selective inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) 1 kinase. [1][2] It is currently under evaluation in a Phase 1/2 clinical trial for patients with relapsed or refractory myelofibrosis (MF), a hematological malignancy characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating symptoms.[3][4] The rationale for targeting PIM1 stems from its significant upregulation in the hematopoietic cells of MF patients, where it plays a role in modulating cytokine-induced signaling pathways like PI3K/AKT and JAK/STAT that are central to the disease's pathogenesis.[5] Preclinical data have demonstrated that **TP-3654** can reduce spleen size and bone marrow fibrosis in murine models of MF, supporting its clinical investigation.[2][6]

## **Mechanism of Action and PIM1 Signaling**

PIM1 is a constitutively active serine/threonine kinase that functions as a proto-oncogene.[1][7] Its expression is primarily regulated by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is a key signaling node in MF.[8][9] Pro-inflammatory cytokines, which are elevated in MF, activate the JAK/STAT pathway, leading to the transcription of target genes, including PIM1.[4][7]

Once expressed, PIM1 kinase phosphorylates a wide array of downstream substrates involved in cell cycle progression, survival, and proliferation.[7][8] It can create a positive feedback loop by enhancing the activity of NF-kB, which in turn increases the production of cytokines like IL-6







that further stimulate the JAK/STAT-PIM1 axis.[7] Conversely, PIM1 can also engage in negative feedback by interacting with Suppressor of Cytokine Signaling (SOCS) proteins.[7] **TP-3654** selectively binds to and inhibits PIM1 kinase, thereby preventing the activation of these downstream pathways and inhibiting the proliferation of cells that overexpress PIM1.[1] Preclinical studies have shown that **TP-3654** treatment inhibits mTORC1, MYC, and TGF-β signaling in Jak2V617F mutant cells.[6]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. Sumitomo Pharma Oncology, Inc. Presents Updated Preliminary Data from Phase 1/2 Clinical Study Evaluating Investigational Agent TP-3654 in Patients with Myelofibrosis at European Hematology Association 2023 Hybrid Congress [prnewswire.com]
- 3. onclive.com [onclive.com]
- 4. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 8. PIM1 Wikipedia [en.wikipedia.org]
- 9. PIM kinase (and Akt) biology and signaling in tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early clinical trial results for TP-3654]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611452#early-clinical-trial-results-for-tp-3654]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com